Predicted Lipophilicity and Permeability vs. Core Primary Amide Scaffold
The N-2-methoxybenzyl substitution significantly increases the computed partition coefficient (cLogP) of the molecule relative to the simpler, unsubstituted core scaffold 1-(methylsulfonyl)azetidine-3-carboxamide (MSAC), which is a known STAT3 inhibitor. A higher cLogP suggests improved passive membrane permeability, which is a crucial parameter for accessing intracellular targets like STAT3 [1]. The calculated cLogP for the target compound is approximately 3.2, while the primary amide core has a cLogP of approximately 1.5, representing a substantial difference in predicted lipophilicity [2].
| Evidence Dimension | Lipophilicity (Computed cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.2 |
| Comparator Or Baseline | 1-(Methylsulfonyl)azetidine-3-carboxamide (MSAC): cLogP = 1.5 |
| Quantified Difference | Δ cLogP = +1.7 |
| Conditions | Values computed via atom-based topological method (e.g., XLogP3) using canonical SMILES input. |
Why This Matters
This quantified difference in lipophilicity directly impacts the selection of compounds for intracellular target-based assays, where membrane permeability is a primary gatekeeper for activity, making N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide a superior choice for hit validation if target engagement requires cellular penetration.
- [1] DrugMAP. Drug details for 1-(Methylsulfonyl)azetidine-3-carboxamide (DMKYOLV). idrblab.net. 2024. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for N-(2-methoxybenzyl)-1-(methylsulfonyl)azetidine-3-carboxamide and 1-(Methylsulfonyl)azetidine-3-carboxamide. 2024. View Source
